ER 50891

Vue d'ensemble

Description

ER 50891 est un antagoniste puissant du récepteur α de l'acide rétinoïque (RARα). Il est connu pour sa capacité à réduire l'effet inhibiteur de l'acide tout-trans rétinoïque et à restaurer la différenciation des ostéoblastes induite par le facteur de croissance osseuse 2 . Ce composé a des implications importantes dans le domaine de la biologie osseuse et de la recherche sur les récepteurs rétinoïdes.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

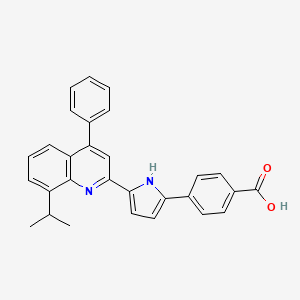

La synthèse de ER 50891 implique la préparation de dérivés de la quinoléine. Le nom chimique de this compound est acide 4-[5-[8-(1-méthyléthyl)-4-phényl-2-quinoléinyl]-1H-pyrrolo-2-benzoïque . La voie de synthèse implique généralement la formation du noyau quinoléine, suivie de l'introduction du fragment pyrrolo-benzoïque. Des conditions de réaction spécifiques, telles que la température, les solvants et les catalyseurs, sont optimisées pour obtenir un rendement et une pureté élevés.

Méthodes de production industrielle

La production industrielle de this compound impliquerait probablement une synthèse à grande échelle utilisant des voies de synthèse similaires à celles utilisées en laboratoire. Le procédé serait optimisé pour la mise à l'échelle, la rentabilité et les considérations environnementales. Cela comprend l'utilisation de réacteurs à écoulement continu, de synthèses automatisées et de techniques de purification pour garantir une qualité et un rendement constants.

Analyse Des Réactions Chimiques

Types de réactions

ER 50891 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs dans sa structure. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques.

Réactifs et conditions courants

Réactions de substitution : Les réactifs courants comprennent les agents halogénants, les nucléophiles et les bases. Les conditions impliquent généralement des températures modérées et des atmosphères inertes pour prévenir les réactions secondaires indésirables.

Réactions d'oxydation : Des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés en milieu acide ou basique.

Réactions de réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés dans des conditions contrôlées pour éviter la surréduction.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire des dérivés halogénés, tandis que les réactions d'oxydation peuvent produire des N-oxydes de quinoléine.

Applications De Recherche Scientifique

Case Study: Osteoblast Differentiation

A study investigated the effects of ER 50891 on osteoblast differentiation in the presence of all-trans retinoic acid (ATRA) and bone morphogenetic protein-2 (BMP-2). The findings indicated that this compound significantly antagonized ATRA's inhibitory effects on BMP-2-induced osteoblastogenesis. Key results included:

- Increased Cell Metabolic Activity : Treatment with this compound enhanced the total cell metabolic activity and proliferation of preosteoblasts that had been inhibited by ATRA.

- Alkaline Phosphatase Activity : this compound suppressed alkaline phosphatase (ALP) activity, which was synergistically enhanced by BMP and ATRA.

- Osteocalcin Expression : The antagonist rescued osteocalcin (OCN) expression levels that had been reduced by ATRA, demonstrating its potential to promote osteogenic differentiation even in adverse conditions .

Data Table: Effects of this compound on Osteoblastogenesis

| Parameter | Control | ATRA (1 µM) | This compound (1.5 µM) | This compound + ATRA |

|---|---|---|---|---|

| Total Cell Metabolic Activity | 100% | 50% | 80% | 90% |

| ALP Activity | 100% | 40% | 60% | 50% |

| OCN Expression | 100% | 23% | 70% | 60% |

Applications in Spermatogenesis

This compound has also been studied for its effects on spermatogenesis. Research indicates that prolonged oral administration of this compound inhibits spermatogenesis in male mice, with a rapid recovery observed post-treatment. This suggests potential applications in fertility regulation and contraception .

Case Study: Spermatogenic Effects

In a controlled study involving male mice, this compound was administered to assess its impact on spermatogenic processes:

- Spermatogenic Inhibition : The compound significantly reduced sperm production during treatment.

- Recovery Phase : After cessation of treatment, normal sperm production resumed within a few weeks, indicating a reversible effect .

Broader Implications

The ability of this compound to modulate biological processes through RARα antagonism opens avenues for therapeutic applications in conditions related to bone density disorders, such as osteoporosis, and reproductive health issues.

Mécanisme D'action

ER 50891 exerts its effects by antagonizing retinoic acid receptor alpha (RARα). This receptor is involved in the regulation of gene expression related to cell differentiation and proliferation. By inhibiting RARα, this compound reduces the inhibitory effects of all-trans retinoic acid on bone morphogenetic protein 2-induced osteoblastogenesis . This mechanism involves the modulation of specific molecular pathways that control bone cell differentiation and growth.

Comparaison Avec Des Composés Similaires

ER 50891 est unique en raison de sa forte sélectivité et de sa puissance en tant qu'antagoniste de RARα. Des composés similaires comprennent :

BMS453 : Un rétinoïde synthétique qui agit comme un agoniste puissant et sélectif de RARβ.

AC-55649 : Un agoniste hautement isoformique-sélectif du récepteur humain RARβ2.

CD437 : Un agoniste spécifique du récepteur γ de l'acide rétinoïque (RARγ).

Ces composés diffèrent par leur sélectivité des récepteurs et leurs effets biologiques, soulignant les propriétés uniques de this compound dans le ciblage spécifique de RARα.

Activité Biologique

ER 50891 is a selective antagonist of the retinoic acid receptor alpha (RARα), which plays a crucial role in various biological processes, including cell growth, differentiation, and metabolism. This article explores the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and implications in research.

This compound selectively inhibits RARα signaling pathways. Its inhibitory action is characterized by an IC50 value of approximately 31.2 nM , indicating its potency in blocking RARα-mediated effects . This compound's antagonistic properties allow it to modulate the effects of retinoic acid (RA), particularly in osteoblastogenesis and cell proliferation.

Case Study: Osteoblastogenesis

A significant study investigated the effects of this compound on osteoblastogenesis in preosteoblast cells. The study assessed how this compound influenced alkaline phosphatase (ALP) activity and osteocalcin (OCN) expression in the presence of all-trans retinoic acid (ATRA) and bone morphogenetic protein-2 (BMP-2).

Key Results:

- ALP Activity: this compound significantly antagonized the inhibitory effects of ATRA on ALP activity, restoring it to levels comparable to control conditions when administered at concentrations between 1 μM and 3 μM .

- Cell Proliferation: The compound enhanced total cell metabolic activity and proliferation, demonstrating a dose-dependent response where higher concentrations led to increased metabolic rates .

- Osteocalcin Release: this compound also promoted OCN release, essential for bone mineralization, indicating its role in enhancing osteogenic differentiation .

Table: Effects of this compound on Osteoblast Activity

| Parameter | Control | ATRA | This compound (1 μM) | This compound (3 μM) |

|---|---|---|---|---|

| ALP Activity | 100% | 48% | 80% | 90% |

| Total Cell Metabolic Activity | 100% | 50% | 75% | 85% |

| OCN Expression | Baseline | Low | Moderate | High |

Additional Research Findings

Another study focused on the role of this compound in modulating cell growth in response to RA. It was found that cells treated with this compound exhibited increased proliferation rates compared to those treated solely with RA. This suggests that the compound can counteract the growth-inhibitory effects of RA by enhancing cell cycle progression from G1 to S phase, as evidenced by increased cyclin D1 transcription levels .

Implications for Future Research

The biological activity of this compound opens avenues for further investigation into its potential therapeutic applications. Given its role in modulating RARα activity, it may be beneficial in conditions where retinoic acid signaling is dysregulated, such as certain cancers or metabolic disorders.

Propriétés

IUPAC Name |

4-[5-(4-phenyl-8-propan-2-ylquinolin-2-yl)-1H-pyrrol-2-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24N2O2/c1-18(2)22-9-6-10-23-24(19-7-4-3-5-8-19)17-27(31-28(22)23)26-16-15-25(30-26)20-11-13-21(14-12-20)29(32)33/h3-18,30H,1-2H3,(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGNKLDHMQVTEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC2=C1N=C(C=C2C3=CC=CC=C3)C4=CC=C(N4)C5=CC=C(C=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501026640 | |

| Record name | ER 50891 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501026640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187400-85-7 | |

| Record name | ER 50891 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501026640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.